3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group, a tetrahydrothiopyran ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.
Introduction of the Piperidine Ring: The intermediate is then reacted with a piperidine derivative under specific conditions to introduce the piperidine ring.
Formation of the Tetrahydrothiopyran Ring: The piperidine intermediate is further reacted with a thiopyran derivative to form the tetrahydrothiopyran ring.
Amidation Reaction: Finally, the compound undergoes an amidation reaction to form the desired amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxyphenyl group.
Reduction: Reduction reactions may target the amide group or other functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as binding affinity to specific receptors or enzymes.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide
- 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2S/c1-25-20-5-2-17(3-6-20)4-7-21(24)22-16-18-8-12-23(13-9-18)19-10-14-26-15-11-19/h2-3,5-6,18-19H,4,7-16H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEIWJWESCLOPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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